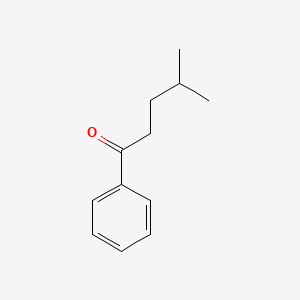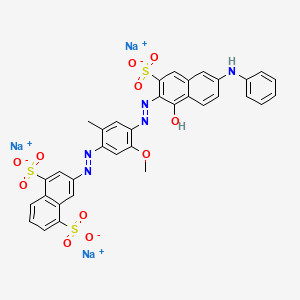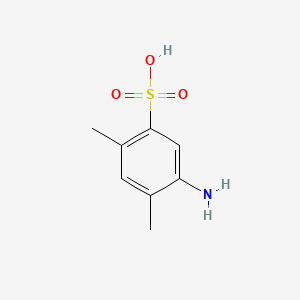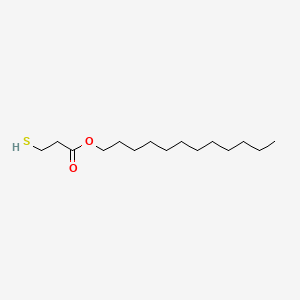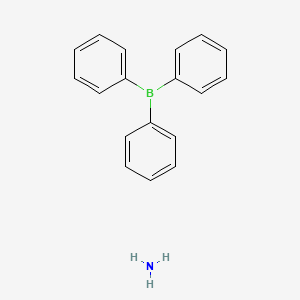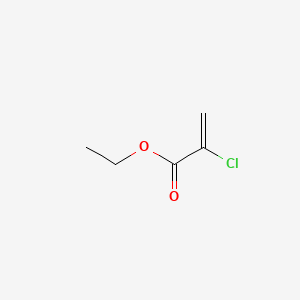
Ethyl 2-chloroacrylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-chloroacrylate is C5H7ClO2 . The average mass is 134.561 Da and the monoisotopic mass is 134.013458 Da .Physical And Chemical Properties Analysis
Ethyl 2-chloroacrylate is a colorless liquid. The average mass is 134.561 Da and the monoisotopic mass is 134.013458 Da .Applications De Recherche Scientifique
Radical Polymerization of Alkyl 2-Cyanoacrylates
- Scientific Field: Polymer Science
- Application Summary: Ethyl 2-chloroacrylate is used in the radical polymerization of alkyl 2-cyanoacrylates. This process is synthetically useful and can only occur under acidic conditions .
- Methods of Application: The radical polymerization of alkyl 2-cyanoacrylates involves the use of a radical initiator. In one study, tri-n-butyl borane oxide (TBBO) was used as the radical initiator for several highly reactive monomers, including ethyl 2-chloroacrylate .
- Results or Outcomes: The radical polymerization of alkyl 2-cyanoacrylates results in polymers with unique properties. These polymers have gained recognition for numerous biomedical applications due to their favorable biocompatibility, biodegradability, and low toxicity .
Methacrylic Acid and Ethyl Acrylate Copolymer Dispersion
- Scientific Field: Polymer Science
- Application Summary: Ethyl 2-chloroacrylate is used in the copolymer dispersion of methacrylic acid and ethyl acrylate. This copolymer has various applications in the pharmaceutical industry .
- Methods of Application: The copolymer dispersion is prepared through a polymerization mechanism. The kinetics of the preparation process are studied to optimize the properties of the copolymer .
- Results or Outcomes: The copolymer dispersion has been used to develop nanoparticles loaded with glibenclamide, a drug used to treat diabetes. These nanoparticles have been evaluated in diabetic rats for oral administration .
Instant Adhesives
- Scientific Field: Adhesive Technology
- Application Summary: Ethyl 2-chloroacrylate is used in the formulation of instant adhesives, also known as “super glues”. These adhesives are renowned for their high reactivity and wide-ranging applications .
- Methods of Application: The adhesive properties of Ethyl 2-chloroacrylate are due to its ability to rapidly polymerize in the presence of moisture, creating a strong bond between surfaces .
- Results or Outcomes: The resulting adhesives are used in various industrial and household applications due to their instant adhesive properties .
Biomedical Applications
- Scientific Field: Biomedical Engineering
- Application Summary: Polymers derived from Ethyl 2-chloroacrylate have found utility in numerous biomedical applications due to their favorable biocompatibility, biodegradability, and low toxicity .
- Methods of Application: These polymers are used in the formulation of surgical suture replacements for skin and tissue adhesives .
- Results or Outcomes: The use of these polymers in biomedical applications has shown promising results, particularly in the field of surgery .
Instant Adhesives
- Scientific Field: Adhesive Technology
- Application Summary: Ethyl 2-chloroacrylate is used in the formulation of instant adhesives, also known as “super glues”. These adhesives are renowned for their high reactivity and wide-ranging applications .
- Methods of Application: The adhesive properties of Ethyl 2-chloroacrylate are due to its ability to rapidly polymerize in the presence of moisture, creating a strong bond between surfaces .
- Results or Outcomes: The resulting adhesives are used in various industrial and household applications due to their instant adhesive properties .
Biomedical Applications
- Scientific Field: Biomedical Engineering
- Application Summary: Polymers derived from Ethyl 2-chloroacrylate have found utility in numerous biomedical applications due to their favorable biocompatibility, biodegradability, and low toxicity .
- Methods of Application: These polymers are used in the formulation of surgical suture replacements for skin and tissue adhesives .
- Results or Outcomes: The use of these polymers in biomedical applications has shown promising results, particularly in the field of surgery .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-chloroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUNPKSKGHPMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30772-38-4 | |
| Record name | 2-Propenoic acid, 2-chloro-, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30772-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060993 | |
| Record name | Ethyl 2-chloroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloroacrylate | |
CAS RN |
687-46-7 | |
| Record name | Ethyl 2-chloro-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=687-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-chloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl .alpha.-chloroacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-chloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-chloroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-chloroacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-chloroacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9L7HKC6PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




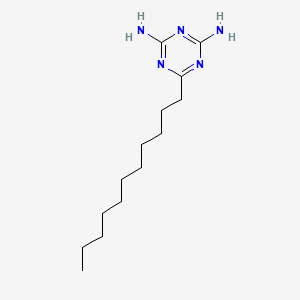
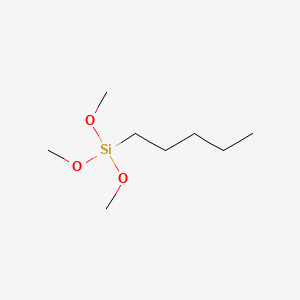
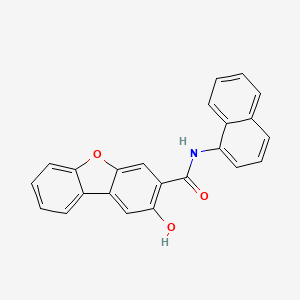
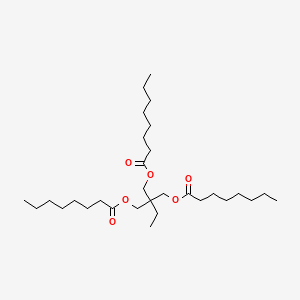
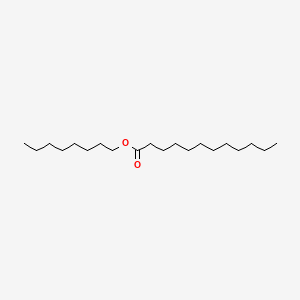
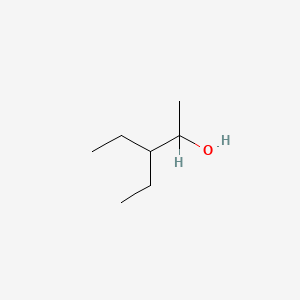
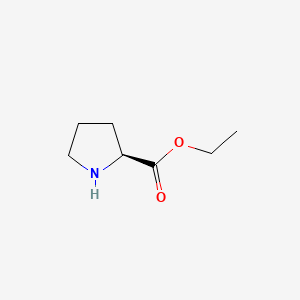
![5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one](/img/structure/B1594635.png)
